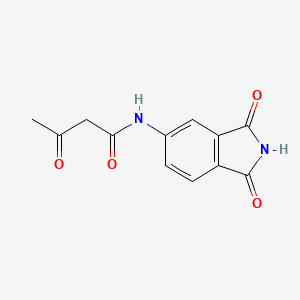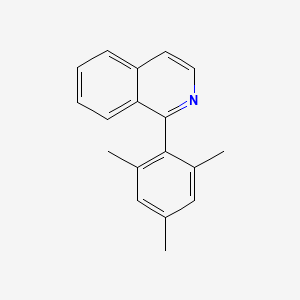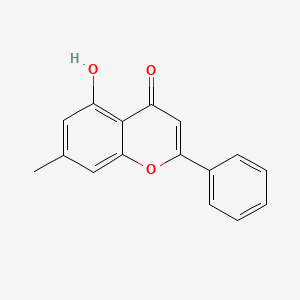
5-Hydroxy-7-methyl-2-phenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-7-methyl-2-phenyl-4H-chromen-4-one is a flavonoid compound belonging to the chromen-4-one family. This compound is known for its diverse biological activities and potential therapeutic applications. Its structure consists of a chromen-4-one core with hydroxy, methyl, and phenyl substituents, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with acetophenone derivatives under acidic or basic conditions. One common method includes the use of a Claisen-Schmidt condensation reaction, where a phenolic aldehyde reacts with an acetophenone in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Types of Reactions:
Oxidation: The hydroxy group in 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one can undergo oxidation to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular protection mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological effects of 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and influence signal transduction pathways involved in inflammation and cell proliferation. The hydroxy group plays a crucial role in its antioxidant activity by scavenging free radicals.
Comparaison Avec Des Composés Similaires
- 5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one
- 5-Hydroxy-7-ethoxy-2-phenyl-4H-chromen-4-one
- 5-Hydroxy-7-methyl-2-(4-methoxyphenyl)-4H-chromen-4-one
Comparison: While these compounds share a similar chromen-4-one core, the substituents at the 7-position (methoxy, ethoxy, or methyl) and the phenyl ring significantly influence their chemical properties and biological activities
Propriétés
Numéro CAS |
33554-46-0 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
5-hydroxy-7-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)16-13(18)9-14(19-15(16)8-10)11-5-3-2-4-6-11/h2-9,17H,1H3 |
Clé InChI |
JXFXKXXDIGUXNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


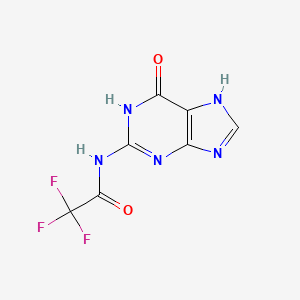
![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
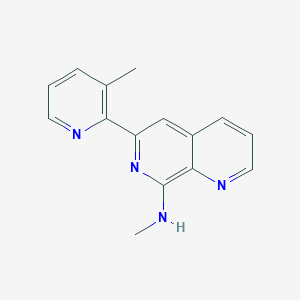
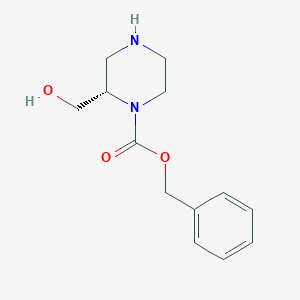
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

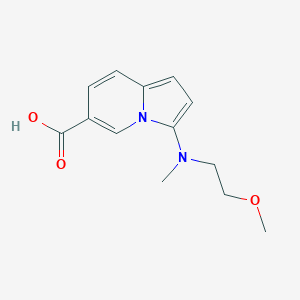
![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)

